molecular formula C8H6ClFO B572983 2-Chloro-4-fluoro-3-methylbenzaldehyde CAS No. 1260764-27-9

2-Chloro-4-fluoro-3-methylbenzaldehyde

Cat. No.: B572983
CAS No.: 1260764-27-9
M. Wt: 172.583
InChI Key: PGJRBNFHJDSMPA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of a chloro group at the second position, a fluoro group at the fourth position, and a methyl group at the third position on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of 3-methylbenzaldehyde. The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using catalysts and specific reaction conditions to control the substitution pattern .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-fluoro-3-methylbenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-fluoro-3-methylbenzaldehyde is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-chloro-4-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJRBNFHJDSMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743130
Record name 2-Chloro-4-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260764-27-9
Record name 2-Chloro-4-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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